molecular formula C7H12O3 B2547863 Methyl 2-methyloxolane-3-carboxylate CAS No. 1330754-42-1

Methyl 2-methyloxolane-3-carboxylate

Cat. No.: B2547863
CAS No.: 1330754-42-1
M. Wt: 144.17
InChI Key: JOQJAUHKZQYHKY-UHFFFAOYSA-N
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Description

Methyl 2-methyloxolane-3-carboxylate is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyloxolane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,3-butanediol with an acid catalyst can yield the desired oxolane ring structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyloxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones, while reduction can produce oxolane alcohols.

Scientific Research Applications

Methyl 2-methyloxolane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving oxolane derivatives.

    Industry: It serves as a solvent and intermediate in the production of various chemicals.

Mechanism of Action

The mechanism by which methyl 2-methyloxolane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include metabolic processes and signal transduction cascades.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A related compound with similar solvent properties.

    Methyl 2-methyltetrahydrofuran-3-carboxylate: Another ester derivative with comparable reactivity.

Uniqueness

Methyl 2-methyloxolane-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring precise control over reactivity and interactions.

Properties

IUPAC Name

methyl 2-methyloxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-6(3-4-10-5)7(8)9-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQJAUHKZQYHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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